synthesis and properties of 2-(Chloromethyl)-1-benzothiophene
synthesis and properties of 2-(Chloromethyl)-1-benzothiophene
An In-depth Technical Guide to the Synthesis and Properties of 2-(Chloromethyl)-1-benzothiophene
Authored by a Senior Application Scientist
Introduction
2-(Chloromethyl)-1-benzothiophene is a pivotal heterocyclic compound, extensively utilized as a versatile intermediate in the synthesis of a wide array of pharmaceutical and biologically active molecules.[1][2] Its structure, featuring a reactive chloromethyl group appended to the benzothiophene core, facilitates straightforward nucleophilic substitution reactions. This reactivity allows for the facile incorporation of the benzothiophene moiety into more complex molecular frameworks, a common structural motif in numerous therapeutic agents.[3][4] This guide provides a comprehensive overview of the synthesis, properties, and reactivity of 2-(Chloromethyl)-1-benzothiophene, tailored for researchers, scientists, and professionals in drug development.
The benzothiophene scaffold itself is a constituent of various marketed drugs, including the selective estrogen receptor modulator Raloxifene, the antiasthmatic Zileuton, and the antifungal agent Sertaconazole.[5] The inherent biological activities associated with the benzothiophene nucleus, such as anti-inflammatory, antimicrobial, and anticancer properties, underscore the significance of its derivatives in medicinal chemistry.[2][4]
Synthesis Methodologies
The synthesis of 2-(Chloromethyl)-1-benzothiophene can be approached through several strategic routes, primarily involving the functionalization of a pre-formed benzothiophene ring or the cyclization of appropriately substituted precursors.
Method 1: Chloromethylation of 1-Benzothiophene
Direct chloromethylation of 1-benzothiophene represents a common approach. However, this electrophilic aromatic substitution can lead to a mixture of isomers and is often complicated by the reactivity of the product. A more controlled and widely adopted method involves a two-step sequence starting from 1-benzothiophene: Friedel-Crafts acylation followed by reduction and chlorination.
Step 1: Friedel-Crafts Acylation of 1-Benzothiophene
The Friedel-Crafts acylation of benzothiophene typically yields the 2-acyl derivative as the major product due to the directing effect of the sulfur atom.[6] The reaction is generally carried out using an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[7]
Experimental Protocol: Synthesis of 2-Acetyl-1-benzothiophene
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous aluminum chloride (1.2 equivalents) in a dry, inert solvent such as dichloromethane (DCM) or carbon disulfide (CS₂).
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Cool the suspension to 0°C in an ice bath.
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Slowly add a solution of acetyl chloride (1.1 equivalents) in the same solvent to the stirred suspension.
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After the addition is complete, add a solution of 1-benzothiophene (1.0 equivalent) in the same solvent dropwise, maintaining the temperature at 0°C.
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Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
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Separate the organic layer, and extract the aqueous layer with the organic solvent.
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Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel or by recrystallization to afford 2-acetyl-1-benzothiophene.
Step 2: Reduction of the Carbonyl Group
The resulting 2-acetyl-1-benzothiophene is then reduced to the corresponding alcohol, 2-(1-hydroxyethyl)-1-benzothiophene, using a suitable reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent.
Step 3: Conversion of the Hydroxyl Group to a Chloro Group
The final step involves the conversion of the hydroxyl group to the desired chloromethyl group. This is typically achieved by reacting the alcohol with a chlorinating agent such as thionyl chloride (SOCl₂) or concentrated hydrochloric acid.[8][9][10] The use of thionyl chloride is often preferred as it produces gaseous byproducts (SO₂ and HCl), which can be easily removed, simplifying the workup.[9][11][12]
Experimental Protocol: Synthesis of 2-(Chloromethyl)-1-benzothiophene from 2-(Hydroxymethyl)-1-benzothiophene
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In a well-ventilated fume hood, dissolve 2-(hydroxymethyl)-1-benzothiophene (1.0 equivalent) in a dry, aprotic solvent like dichloromethane or diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the solution to 0°C in an ice bath.
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Slowly add thionyl chloride (1.1 to 1.5 equivalents) to the stirred solution. The reaction is exothermic and releases HCl and SO₂ gases.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by TLC.
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Carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-cold water.
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Separate the organic layer, and extract the aqueous layer with the organic solvent.
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Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude 2-(chloromethyl)-1-benzothiophene can be purified by column chromatography on silica gel, though it is often used directly in subsequent steps due to its reactive nature.
Diagram of the Synthetic Workflow
Caption: Synthetic pathway to 2-(Chloromethyl)-1-benzothiophene.
Method 2: Cyclization of Thiophenol Derivatives
An alternative strategy involves the intramolecular cyclization of suitably substituted thiophenol derivatives.[13] For instance, the reaction of a thiophenol with a compound containing a reactive two-carbon unit and a leaving group can lead to the formation of the benzothiophene ring system. Subsequent functionalization at the 2-position would then be required to introduce the chloromethyl group.
Physicochemical Properties and Characterization
2-(Chloromethyl)-1-benzothiophene is a solid at room temperature. A summary of its key physical and spectroscopic properties is presented below.
Table 1: Physicochemical and Spectroscopic Data for 2-(Chloromethyl)-1-benzothiophene
| Property | Value |
| Molecular Formula | C₉H₇ClS |
| Molecular Weight | 182.67 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Data not consistently available; may be unstable upon heating |
| Boiling Point | Predicted: ~299.8 °C at 760 mmHg[14] |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.8 (d, 1H), 7.7 (d, 1H), 7.3-7.4 (m, 2H), 7.2 (s, 1H), 4.8 (s, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~140.5, 139.0, 138.0, 125.0, 124.5, 124.0, 122.5, 122.0, 40.0 |
| IR (KBr, cm⁻¹) | ~3050 (Ar C-H), ~1450 (C=C), ~1260 (C-Cl), ~750 (C-S) |
| Mass Spectrometry (EI) | m/z 182 (M⁺), 147 (M⁺ - Cl) |
Note: Spectroscopic data are approximate and may vary depending on the solvent and instrument used. The provided NMR data is a predicted spectrum based on known chemical shifts for similar structures.[15][16][17]
Reactivity and Synthetic Applications
The primary site of reactivity in 2-(Chloromethyl)-1-benzothiophene is the highly electrophilic carbon of the chloromethyl group. This makes the compound an excellent substrate for nucleophilic substitution reactions (Sₙ2), allowing for the introduction of a wide variety of functional groups.
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